molecular formula C10H8ClN3O B2749690 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1239786-71-0

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B2749690
CAS No.: 1239786-71-0
M. Wt: 221.64
InChI Key: HHKYLSJWYJQBIS-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by an aldol condensation with the appropriate aromatic aldehyde . This method allows for the efficient preparation of the compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or nickel are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to these enzymes, the compound can disrupt their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKYLSJWYJQBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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